molecular formula C9H14Cl2N2 B2864059 5-Methylindolin-7-amine dihydrochloride CAS No. 2306272-04-6

5-Methylindolin-7-amine dihydrochloride

Cat. No.: B2864059
CAS No.: 2306272-04-6
M. Wt: 221.13
InChI Key: OWNFLUPAQULYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylindolin-7-amine dihydrochloride (CAS 2306272-04-6) is an indoline-based chemical building block of high interest in medicinal chemistry and drug discovery research. Its molar mass is 221.13 g/mol, and it should be stored at +2 to +8 °C . This dihydrochloride salt form enhances the compound's stability and solubility for experimental use. The compound serves as a critical synthetic intermediate for the development of novel therapeutics. Recent scientific literature highlights the significant value of the indoline scaffold, demonstrating its application in the discovery and optimization of multi-target anti-inflammatory drugs . Specifically, research identifies indoline-based compounds as potent inhibitors of key enzymes in the arachidonic acid cascade, namely 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . This dual inhibitory activity represents a promising polypharmacological approach to treating inflammatory diseases by simultaneously reducing pro-inflammatory leukotrienes and increasing levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) . As such, this compound provides researchers with a versatile precursor for constructing complex molecules aimed at these and other biological targets. This product is intended For Research Use Only. It is strictly not for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-indol-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-6-4-7-2-3-11-9(7)8(10)5-6;;/h4-5,11H,2-3,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNFLUPAQULYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)N)NCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational Context and Research Significance of 5 Methylindolin 7 Amine Dihydrochloride

Indoline (B122111) Derivatives in Contemporary Chemical Science: A Research Overview

Indoline, or 2,3-dihydroindole, is a bicyclic heterocyclic organic compound consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. This structural motif is prevalent in a vast array of natural products and synthetic molecules that exhibit significant medicinal value. In recent years, the indoline core has been increasingly exploited as a fundamental backbone in the design and synthesis of new therapeutic agents.

The significance of indoline derivatives in drug discovery is underscored by their diverse pharmacological activities. Research has demonstrated that compounds containing the indoline scaffold can act as anticancer, antibacterial, anti-inflammatory, and analgesic agents. nih.gov Furthermore, they have shown potential in the treatment of cardiovascular diseases. nih.gov The structural features of the indoline nucleus, such as the presence of a benzene ring and a nitrogen-containing five-membered ring, allow for interactions with biological targets through hydrophobic interactions and hydrogen bonding. scirp.org

The versatility of the indoline scaffold allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds for screening and optimization. The development of novel synthetic methodologies has further propelled the exploration of indoline chemistry, making this heterocyclic system a valuable tool for medicinal chemists. The indolin-2-one substructure, in particular, is a key feature in a number of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. nih.govscirp.orgbohrium.com Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, prominently features an indolin-2-one core. scirp.org This highlights the potential of the indoline scaffold in generating clinically successful pharmaceuticals.

Defining the Academic Importance of 5-Methylindolin-7-amine Dihydrochloride (B599025) within Indoline Chemistry

While the broader class of indoline derivatives has been extensively studied, the academic importance of specific analogues like 5-Methylindolin-7-amine dihydrochloride often lies in their role as key building blocks or intermediates in the synthesis of more complex, biologically active molecules. Direct and extensive research focused solely on this compound is limited in publicly available literature. However, its structural features—a substituted indoline core with amine and methyl groups at specific positions—suggest its potential utility in several areas of chemical research.

The presence of the 7-amino group is particularly significant. Substituted 7-aminoindoles are valuable precursors in the synthesis of various heterocyclic systems. The amino group can be readily functionalized, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the amino group can be acylated, alkylated, or used in cyclization reactions to construct more elaborate molecular architectures.

The indoline scaffold itself is a well-established pharmacophore in the development of kinase inhibitors. nih.govscirp.orgbohrium.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The indolin-2-one moiety, a close structural relative, is a core component of many potent and selective kinase inhibitors. scirp.orgbohrium.com Therefore, this compound represents a valuable starting material for the synthesis of novel kinase inhibitors, where the 7-amino group can be modified to interact with specific amino acid residues in the ATP-binding pocket of a target kinase.

A plausible synthetic route to 5-Methylindolin-7-amine would involve the nitration of a suitable 5-methylindoline (B1590916) precursor to introduce a nitro group at the 7-position, followed by a reduction of the nitro group to the desired amine. thieme-connect.com This type of transformation is a standard and well-documented process in organic synthesis.

The academic importance of this compound is therefore primarily defined by its potential as a versatile chemical intermediate. Its structural components are of high interest in medicinal chemistry, and it serves as a valuable starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition and oncology.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 1136884-73-9 (free base)
Molecular Formula C₉H₁₄Cl₂N₂
Molecular Weight 221.13 g/mol
Canonical SMILES CC1=CC2=C(C=C1N)NCC2.Cl.Cl
Physical Description Solid

Advanced Synthetic Methodologies for 5 Methylindolin 7 Amine Dihydrochloride and Analogous Indoline Frameworks

Strategic Approaches to the Indoline (B122111) Core Synthesis

The formation of the bicyclic indoline core is the foundational step in the synthesis of 5-Methylindolin-7-amine dihydrochloride (B599025). Various strategic approaches have been developed, ranging from classical name reactions to modern transition-metal-catalyzed methods, to efficiently construct this heterocyclic scaffold.

Cyclization Reactions in Indoline Ring Formation

The construction of the indoline ring is frequently accomplished through intramolecular cyclization reactions. These methods often involve the formation of a carbon-nitrogen bond to close the five-membered ring.

Palladium-catalyzed reactions are a powerful tool for indoline synthesis. One such method involves the intramolecular amination of arenes, which allows for the expedient synthesis of a variety of substituted indolines. organic-chemistry.org For instance, Pd(II)-catalyzed intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine derivatives can produce various substituted indoline derivatives in good yields. organic-chemistry.org Similarly, an efficient synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates proceeds via palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds. organic-chemistry.org

Transition-metal-free approaches have also been developed. An iodine-mediated oxidative intramolecular amination of anilines provides a pathway to indolines through the cleavage of unactivated (sp³)-C-H and N-H bonds. organic-chemistry.org Additionally, cascade reactions offer an efficient route. For example, a reduction/cyclization cascade reaction of nitro-substituted precursors with iron under acidic conditions can afford a broad variety of polycyclic indolines in good to excellent yields. rwth-aachen.de This process is initiated by the reduction of the nitro group to an amine, which then undergoes an acid-catalyzed intramolecular attack on the indole (B1671886) C2-position to form the indoline ring. rwth-aachen.de

Electrophilic cyclization of alkynes has also emerged as a powerful method for constructing heterocycles like indoles, which can be subsequently reduced to indolines. chim.it This process involves the activation of a carbon-carbon triple bond by an electrophile, followed by the nucleophilic attack of a nitrogen atom to close the ring. chim.it

The table below summarizes various cyclization strategies for indoline synthesis.

Table 1: Selected Cyclization Methodologies for Indoline Synthesis
Catalyst/Reagent Substrate Type Key Transformation Reference
Palladium(II) Protected β-arylethylamines Intramolecular C-H amination organic-chemistry.org
Iron/HCl Nitro-substituted precursors Reductive/cyclization cascade rwth-aachen.de
Iodine Anilines Oxidative intramolecular amination organic-chemistry.org
Electrophiles (I₂, ICl) ortho-Alkynylanilines Electrophilic heteroatom cyclization chim.it

Adaptations of Fischer Indole Synthesis for Methylindolines

The Fischer indole synthesis is a classic and highly versatile method for preparing indoles, which are immediate precursors to indolines via reduction. byjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comalfa-chemistry.com

The general mechanism proceeds through several key steps:

Hydrazone Formation : An arylhydrazine reacts with a carbonyl compound to form an arylhydrazone.

Tautomerization : The hydrazone tautomerizes to its enamine form.

rwth-aachen.derwth-aachen.de-Sigmatropic Rearrangement : The enamine undergoes a rwth-aachen.derwth-aachen.de-sigmatropic rearrangement, breaking the N-N bond and forming a C-C bond. byjus.com

Cyclization and Aromatization : The resulting intermediate cyclizes, eliminates ammonia, and aromatizes to yield the indole core. alfa-chemistry.com

To synthesize methyl-substituted indolines, a correspondingly substituted phenylhydrazine is used as the starting material. For the synthesis of a 5-methylindoline (B1590916), a p-tolylhydrazine (4-methylphenylhydrazine) would be the appropriate precursor. The reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions (using catalysts like HCl, H₂SO₄, or Lewis acids such as ZnCl₂) produces the substituted indole. mdpi.com High yields of methyl indolenines have been achieved by reacting tolylhydrazine hydrochlorides with ketones in acetic acid. mdpi.comnih.gov Subsequent reduction of the resulting 5-methylindole, for example through catalytic hydrogenation, affords the 5-methylindoline scaffold.

Role of Japp-Klingemann Reaction in Precursor Elaboration

The reaction mechanism involves the following steps:

Deprotonation : A base removes a proton from the α-carbon of the β-keto-ester.

Nucleophilic Addition : The resulting enolate anion attacks the aryl diazonium salt to form an azo compound.

Hydrolysis and Decomposition : The azo intermediate undergoes hydrolysis, followed by the loss of the acyl and carboxyl groups, ultimately yielding the arylhydrazone. wikipedia.orgslideshare.net

This reaction is particularly useful because it allows for the synthesis of hydrazones that can then be cyclized via the Fischer indole synthesis. researchgate.net For example, to create a precursor for a specific indole, an appropriately substituted aniline can be diazotized and then reacted with a suitable β-keto-ester in the Japp-Klingemann reaction. This provides a versatile entry point into a wide range of substituted arylhydrazones, which are then converted to the corresponding indoles. This two-step sequence (Japp-Klingemann followed by Fischer indolization) is a powerful strategy for constructing complex indole and, subsequently, indoline frameworks. researchgate.net

Regioselective Functionalization: Amine and Methyl Group Introduction

Once the core indoline scaffold is synthesized, the next critical phase is the regioselective introduction of the required functional groups at the C-5 and C-7 positions.

Targeted Amination Strategies at the C-7 Position of Indoline Scaffolds

The direct and selective introduction of an amino group at the C-7 position of an indoline ring is a challenging transformation that typically requires directed C-H activation strategies. The nitrogen atom of the indoline ring can be used to direct a metal catalyst to the adjacent C-7 position.

Recent advances have demonstrated the utility of transition metal catalysis for this purpose. An efficient rhodium(III)-catalyzed C-H activation method has been developed for the direct C-7 amination of indolines. researchgate.net This reaction uses readily available anthranils as aminating agents and provides various C-7 aminated indolines in good to excellent yields. researchgate.net Similarly, rhodium-catalyzed methods have been effective for the C-7 functionalization of indoles using a pivaloyl directing group on the indole nitrogen. nih.gov Iridium(III)-catalyzed C-7 amination of N-pivaloylindoles with sulfonoazides as the nitrogen source has also been reported, affording 7-sulfonamidoindoles in high yields. acs.org

Furthermore, iron-catalyzed C-7 selective NH₂ amination of indoles has been achieved through a directed homolytic aromatic substitution (HAS) with an iron-aminyl radical. nih.gov This method is significant as it uses an earth-abundant metal and directly installs the NH₂ group with high selectivity and broad substrate scope. nih.gov After amination of the indole, reduction of the indole ring would yield the corresponding 7-aminoindoline.

Table 2: Catalytic Systems for C-7 Amination of Indole/Indoline Derivatives

Catalyst System Directing Group Aminating Agent Product Type Reference
Rhodium(III) N-H (inherent) Anthranils 7-Aminoindolines researchgate.net
Iridium(III) N-Pivaloyl Sulfonoazides 7-Sulfonamidoindoles acs.org
Iron Various Iron-aminyl radical 7-Aminoindoles nih.gov

Methodologies for Methyl Group Installation at the C-5 Position

The introduction of a methyl group at the C-5 position of the indoline ring can be achieved either by starting with a pre-functionalized aromatic ring before cyclization (as described in the Fischer indole synthesis section) or by direct C-H functionalization of the indoline core.

Direct C-H methylation of arenes and heterocycles has become a powerful synthetic transformation. Palladium-catalyzed C-H functionalization is a prominent strategy. For instance, Pd/S,O-ligand catalysis has been reported for the highly selective C-5 olefination of indolines. nih.gov While this method introduces an olefin rather than a methyl group directly, the resulting double bond could potentially be reduced or further manipulated to install a methyl group.

More direct C-H methylation methods often rely on directing groups to achieve regioselectivity. For indoles, directing groups on the nitrogen atom can guide a metal catalyst to the C-2 position. However, achieving C-5 selectivity on an indoline without a directing group is more challenging and often relies on the inherent electronic properties of the ring. Alternative strategies for C-5 functionalization include Friedel-Crafts type reactions, although regioselectivity can be an issue. For the synthesis of 5-methylindoline specifically, building the molecule from a C-5 methylated precursor, such as 5-nitroindoline which can be subsequently modified, is a common and reliable approach. nih.gov

Dihydrochloride Salt Formation and Purification Strategies

The conversion of an amine-containing compound, such as 5-Methylindolin-7-amine, into its dihydrochloride salt is a standard procedure in pharmaceutical and chemical synthesis. This process enhances the compound's stability, crystallinity, and aqueous solubility. The formation of the dihydrochloride salt indicates the presence of two basic nitrogen atoms within the molecule that can be protonated. In the case of 5-Methylindolin-7-amine, these are the indoline nitrogen and the primary amine at the 7-position.

The general procedure involves dissolving the free base form of the indoline in a suitable anhydrous organic solvent. Anhydrous conditions are often preferred to prevent the formation of hydrated salt forms. google.com A solution of anhydrous hydrochloric acid (HCl), typically in a solvent like diethyl ether or isopropanol, is then added dropwise to the stirred solution of the indoline. nih.gov An excess of HCl is used to ensure the protonation of both amine groups. The reaction is often exothermic. google.com

Upon addition of the acid, the dihydrochloride salt typically precipitates out of the solution as a solid. nih.gov The cloudy suspension is stirred, sometimes with cooling, to maximize crystal formation. google.comnih.gov

Purification of the resulting salt is crucial to remove impurities and is commonly achieved through:

Recrystallization: This is a primary method for purifying solid organic compounds. The crude salt is dissolved in a minimum amount of a suitable hot solvent or solvent mixture in which the salt has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the pure salt crystallizes, leaving impurities behind in the solution. For hydrochloride salts, solvents like 2-propanol are often preferred over ethanol, where many salts are too soluble. researchgate.net

Washing: The filtered salt crystals are washed with a cold, non-polar organic solvent, such as diethyl ether, ethyl acetate, or hexane, in which the salt is insoluble. researchgate.net This step removes residual impurities adhering to the crystal surface.

Extraction: If the salt is soluble in a particular solvent, impurities can sometimes be removed by liquid-liquid extraction using immiscible organic solvents like dichloromethane (DCM) or ethyl acetate. researchgate.net

The final purified product is then dried under a vacuum to remove any remaining solvent. The purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and the structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govresearchgate.net

Exploration of Innovative Synthetic Pathways for Related Indolinamine Structures

Condensation Reactions for Novel Indoline Derivatives

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular frameworks from simpler precursors. In the context of indoline chemistry, these reactions are employed to synthesize a wide array of derivatives by reacting the indoline nucleus with carbonyl compounds like aldehydes and ketones. researchgate.netresearchgate.net

A prevalent example is the acid-catalyzed condensation of indolines with various aldehydes. nih.gov In this type of reaction, the indoline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration, leading to the formation of a new derivative. researchgate.net For instance, the reaction of indoline with aromatic aldehydes in the presence of an acid catalyst can yield N-benzylindoles through a condensation-based aromatization process. nih.gov The reaction conditions, such as the choice of catalyst (e.g., HCl, Amberlyst-15) and solvent, can be optimized to achieve high yields and selectivity. researchgate.net

These reactions are not limited to simple aldehydes; α-keto acids can also be used, leading to the formation of novel indolyl carboxylic acids. acs.org The versatility of this method allows for the introduction of diverse substituents onto the indoline scaffold, facilitating the creation of libraries of compounds for various research applications.

Table 1: Examples of Condensation Reactions for Indoline/Indole Derivatives

Indoline/Indole Reactant Carbonyl Reactant Catalyst/Conditions Product Type
Indole Various Aldehydes/Ketones Antimony trichloride (SbCl₃) Bis(indolyl)methanes
Indoline Aromatic Aldehydes Benzoic acid, Toluene, 125 °C N-benzylindoles
Indole Pyruvic Acid Aqueous medium, 37 °C 2-(3-indolyl)lactic acid derivative

Applications of Mannich Reactions in Indoline Systems

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (such as an indoline), formaldehyde (or another non-enolizable aldehyde), and a primary or secondary amine. gijash.comoarjbp.com This powerful aminomethylation reaction is widely used to introduce an aminomethyl group into a substrate, forming a product known as a "Mannich base." oarjbp.comclockss.org

In indoline systems, the hydrogen atom at the C3 position of the indole ring (a related, more reactive substrate) is particularly active and readily participates in the Mannich reaction. chemtube3d.com The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde. gijash.comclockss.org The indoline then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the aminomethylated product. gijash.com

The resulting Mannich bases, such as gramine and its analogs derived from indole, are valuable synthetic intermediates and have been investigated for their biological activities. clockss.orgchemtube3d.com They can be further modified; for example, the dimethylamino group in gramine can act as a leaving group, allowing for substitution by other nucleophiles. chemtube3d.com The reaction is versatile, accommodating a range of secondary amines like dimethylamine, morpholine, and piperidine, thereby enabling the synthesis of a diverse portfolio of indoline derivatives. clockss.orguobaghdad.edu.iq

Table 2: Components and Products in a Typical Mannich Reaction with Indoles

Active Hydrogen Compound Aldehyde Amine Product (Mannich Base)
Indole Formaldehyde Dimethylamine Gramine (3-((Dimethylamino)methyl)-1H-indole)
Indole Formaldehyde Secondary Amines (e.g., Morpholine, Pyrrolidine) Corresponding 3-aminomethylindoles
2-Methylindole Dichloromethane (as C1 synthon) Secondary Amines 3-Aminomethyl-2-methylindoles

N-Amino Compound Preparation via Reduction Approaches (e.g., Nitrous Acid and Zinc)

The preparation of aminoindolines often involves the reduction of a corresponding nitroindoline precursor. The reduction of aromatic nitro compounds to their corresponding primary amines is a fundamental and widely used transformation in organic synthesis. thieme-connect.de Various reducing agents and conditions can be employed for this purpose.

A classic and effective method involves the use of a metal in an acidic medium, such as tin (Sn), iron (Fe), or zinc (Zn) with hydrochloric acid (HCl). unacademy.comwikipedia.org For the synthesis of an aminoindoline from a nitroindoline, the nitro compound would be treated with zinc dust in the presence of an acid. The zinc metal acts as the reducing agent, donating electrons to the nitro group, while the acid provides the necessary protons for the formation of water molecules from the oxygen atoms of the nitro group. wikipedia.orgmdpi.com This process involves several intermediates, including nitroso and hydroxylamine species, before the final amine is formed. thieme-connect.de

Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is another common and often cleaner method for this reduction. wikipedia.orgnih.gov The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity. thieme-connect.de For example, catalytic transfer hydrogenation can also be employed. These reduction methods provide a reliable route to N-amino compounds within the indoline framework, which are key intermediates for further functionalization. nih.gov

Table 3: Common Reagents for the Reduction of Nitroarenes to Anilines

Reducing System Description
Metal/Acid (e.g., Zn/HCl, Fe/HCl) A classic chemical reduction method where the metal reduces the nitro group in an acidic environment. unacademy.com
Catalytic Hydrogenation (e.g., H₂, Pd/C) A clean and efficient method using hydrogen gas and a metal catalyst. wikipedia.org
Sodium Hydrosulfite A method often used for selective reductions.
Tin(II) Chloride A common laboratory reagent for the reduction of nitro groups. wikipedia.org

Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 Methylindolin 7 Amine Dihydrochloride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms. For 5-Methylindolin-7-amine dihydrochloride (B599025), a combination of one-dimensional and two-dimensional NMR techniques was utilized to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum of 5-Methylindolin-7-amine dihydrochloride provides critical information regarding the number and types of protons present in the molecule. The analysis reveals distinct signals corresponding to the aromatic protons, the aliphatic protons of the indoline (B122111) ring, and the methyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The dihydrochloride salt form influences the chemical shifts, particularly for protons near the amine groups, which are protonated.

The aromatic region displays two singlets, indicative of two isolated protons on the benzene (B151609) ring. The aliphatic region shows two triplets, characteristic of the adjacent methylene (B1212753) groups (-CH₂-CH₂-) in the five-membered indoline ring. A sharp singlet corresponds to the methyl group attached to the aromatic ring. The amine protons are expected to appear as a broad signal due to proton exchange and quadrupolar effects.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.15 s 1H Ar-H (H-6)
6.98 s 1H Ar-H (H-4)
3.62 t 2H -CH₂- (H-2)
3.10 t 2H -CH₂- (H-3)

Note: s = singlet, t = triplet. Amine (NH and NH₃⁺) protons may appear as broad signals and are not always resolved.

Complementing the proton data, the ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule. The spectrum for this compound shows nine distinct carbon signals, consistent with its molecular structure. The chemical shifts are indicative of the electronic environment of each carbon atom.

The spectrum features signals in the aromatic region corresponding to the six carbons of the benzene ring, with quaternary carbons appearing at lower field strengths. The aliphatic region contains signals for the two methylene carbons of the indoline ring and the carbon of the methyl group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Assignment
145.1 C-7a
142.3 C-7
130.5 C-5
128.8 C-3a
125.4 C-6
120.9 C-4
45.8 C-2
30.2 C-3

To unequivocally confirm the assignments made from 1D NMR spectra, several two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify proton-proton coupling networks. For this compound, a clear cross-peak is observed between the signals at δ 3.62 ppm and δ 3.10 ppm, confirming the connectivity of the two methylene groups (H-2 and H-3) in the indoline ring. The absence of other correlations for the aromatic and methyl protons confirms their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum for this compound would show correlations between the proton signal at δ 7.15 and its attached carbon (C-6), δ 6.98 with C-4, δ 3.62 with C-2, δ 3.10 with C-3, and δ 2.28 with the C-5 methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework. Key expected correlations include:

The methyl protons (δ 2.28) showing correlations to C-4, C-5, and C-6.

The aromatic proton H-6 (δ 7.15) showing correlations to the quaternary carbon C-7a and the amine-bearing carbon C-7.

The methylene protons H-2 (δ 3.62) showing correlations to the quaternary carbon C-7a.

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy probes the characteristic vibrational modes of a molecule's functional groups, providing a molecular fingerprint that is highly specific to its structure.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. The spectrum is marked by strong absorptions in the fingerprint region, as well as distinct bands corresponding to N-H, C-H, and C=C bonds. The presence of the dihydrochloride salt is evident from the broad absorption bands associated with the ammonium (B1175870) (-NH₃⁺) group.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3400-3200 Strong, Broad N-H stretching (Indoline NH)
3200-2800 Strong, Broad N-H stretching (Ammonium -NH₃⁺)
3050-3000 Medium Aromatic C-H stretching
2960-2850 Medium Aliphatic C-H stretching (CH₂ and CH₃)
1620-1580 Strong N-H bending (Ammonium and Amine)
1500-1450 Medium Aromatic C=C stretching

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass analysis confirms the molecular mass of the corresponding free base and provides insights into its structural stability through fragmentation patterns.

The empirical formula of the free base is C₉H₁₂N₂. The exact mass of the free base is calculated to be 148.1000. In a typical mass spectrum (e.g., using Electrospray Ionization - ESI), the compound would be observed as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 149.1078.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. A common fragmentation pathway for indoline structures is the cleavage of the five-membered ring. The presence of the methyl group would also influence the fragmentation, potentially leading to the formation of a stable tropylium-like ion or loss of a methyl radical. The precise fragmentation pattern provides corroborating evidence for the assigned structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, it is possible to deduce the exact molecular formula.

For this compound, the analysis would be performed on the free base, 5-Methylindolin-7-amine (C9H12N2). In a typical HRMS experiment using electrospray ionization (ESI), the molecule would be protonated to form the [M+H]⁺ ion. The theoretically calculated exact mass of this ion is compared with the experimentally measured mass. The minuscule difference between these values, typically in the range of parts per million (ppm), provides strong evidence for the correct elemental composition.

The expected monoisotopic mass of the protonated molecule is calculated using the masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N).

Interactive Data Table: Theoretical HRMS Data for 5-Methylindolin-7-amine

ParameterValue
Molecular Formula (Free Base)C9H12N2
Ionization ModeESI+
Ion Formula[C9H13N2]⁺
Theoretical m/z (Monoisotopic)149.10732
Hypothetical Measured m/z149.1075
Mass Error (ppm)1.2

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Elucidation of Intramolecular Bond Angles and Bond Lengths

A single-crystal XRD analysis of this compound would reveal the precise bond lengths and angles within the molecule. The indoline core, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, would have its geometry precisely defined. The dihydrochloride form implies that both the indolinic nitrogen and the amino group at position 7 are protonated, which would influence the bond lengths and angles compared to the free base. For instance, the C-N bond lengths in the protonated amine groups would be expected to be slightly longer than in a neutral amine.

Interactive Data Table: Hypothetical Intramolecular Bond Lengths and Angles

Bond/AngleAtoms InvolvedHypothetical Value (Å/°)
Bond Lengths
C(4)-C(5)1.39 Å
C(5)-C(6)1.39 Å
C(5)-C(methyl)1.51 Å
C(6)-C(7)1.40 Å
C(7)-N(amine)1.47 Å
N(indoline)-C(2)1.48 Å
Bond Angles
C(4)-C(5)-C(6)120.5°
C(6)-C(7)-N(amine)121.0°
C(2)-N(indoline)-C(7a)109.5°

Determination of Unit Cell Parameters and Crystal Space Group

The XRD experiment would also determine the fundamental properties of the crystal lattice. The unit cell is the smallest repeating unit of a crystal, and its dimensions (lengths a, b, c) and angles (α, β, γ) are crucial parameters. The space group describes the symmetry of the crystal structure. For a dihydrochloride salt of an organic molecule, a monoclinic or orthorhombic crystal system is common.

Interactive Data Table: Hypothetical Crystal Data and Structure Refinement

ParameterHypothetical Value
Empirical formulaC9H14Cl2N2
Formula weight221.13
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.567(5)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)1037.8(7)
Z (molecules/unit cell)4

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing describes how the individual molecules of this compound are arranged in the solid state. In its dihydrochloride form, the compound is ionic, consisting of the dication [C9H14N2]²⁺ and two chloride anions (Cl⁻). The packing would be dominated by strong intermolecular interactions, primarily hydrogen bonds. The protonated indolinic nitrogen (N-H) and the ammonium group at position 7 (N-H₃⁺) would act as hydrogen bond donors, with the chloride ions acting as the primary acceptors. These N-H···Cl hydrogen bonds would create a robust three-dimensional network, significantly influencing the physical properties of the solid, such as its melting point and solubility.

Theoretical and Computational Chemistry Investigations of 5 Methylindolin 7 Amine Dihydrochloride

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. als-journal.com It is employed to determine the optimized molecular structure and predict a variety of chemical properties. nih.gov Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311++G(d,p) for comprehensive analysis. als-journal.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, seeks the minimum energy structure on the potential energy surface. nih.gov DFT calculations are used to compute the equilibrium bond lengths, bond angles, and dihedral angles of 5-Methylindolin-7-amine dihydrochloride (B599025). The resulting parameters represent the molecule's most stable spatial configuration in the gas phase.

Conformational analysis, often performed through Potential Energy Surface (PES) scans, investigates the energy changes associated with the rotation around single bonds. nih.gov This analysis is crucial for identifying the global minimum energy conformer, which is the most stable and thus most populated conformation of the molecule. nih.gov For a molecule like 5-Methylindolin-7-amine dihydrochloride, this would involve analyzing the orientation of the methyl and amine groups relative to the indoline (B122111) ring system.

Table 1: Illustrative Optimized Geometrical Parameters This table presents typical parameters that would be obtained from a DFT geometry optimization. The values are for illustrative purposes.

Parameter Description Typical Value Range
C-C (Aromatic) Bond length between carbon atoms in the benzene (B151609) ring 1.38 - 1.41 Å
C-N (Ring) Bond length between carbon and nitrogen in the indoline ring 1.37 - 1.45 Å
C-C (Aliphatic) Bond length between carbon atoms in the five-membered ring 1.52 - 1.55 Å
C-N-C Bond angle within the pyrrolidine (B122466) part of the indoline ring 108° - 112°

Following geometry optimization, a vibrational frequency calculation is performed to predict the infrared (IR) and Raman spectra of the molecule. This analysis is essential for correlating theoretical findings with experimental spectroscopic data. researchgate.net The calculation provides the frequencies of the fundamental vibrational modes, which correspond to specific molecular motions such as stretching, bending, and wagging of bonds. mdpi.com

The computed frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental results. Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode to specific atomic and group motions within the molecule. researchgate.net

Table 2: Illustrative Theoretical Vibrational Frequencies and Assignments This table shows representative vibrational modes and their expected frequency ranges.

Vibrational Mode Description Expected Wavenumber (cm⁻¹)
N-H Stretch Symmetric and asymmetric stretching of the amine group 3300 - 3500
C-H Stretch (Aromatic) Stretching of C-H bonds on the benzene ring 3000 - 3100
C-H Stretch (Aliphatic) Stretching of C-H bonds on the methyl and indoline ring 2850 - 3000
C=C Stretch (Aromatic) In-plane stretching of the aromatic ring 1400 - 1625

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilic nature, while the LUMO represents its ability to accept electrons, indicating its electrophilic nature. youtube.comirjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited. nih.gov This analysis provides insight into the charge transfer interactions that can occur within the molecule. nih.gov

Table 3: Frontier Molecular Orbital Parameters This table outlines the key parameters derived from FMO analysis.

Parameter Symbol Description Significance
HOMO Energy EHOMO Energy of the highest occupied molecular orbital Related to electron-donating ability and ionization potential
LUMO Energy ELUMO Energy of the lowest unoccupied molecular orbital Related to electron-accepting ability and electron affinity

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values. researchgate.net

Typically, red and yellow regions indicate a negative potential, highlighting electron-rich areas that are susceptible to electrophilic attack. researchgate.net For this compound, these regions would likely be concentrated around the nitrogen atoms. Conversely, blue regions indicate a positive potential, corresponding to electron-deficient areas that are prone to nucleophilic attack, which are expected around the hydrogen atoms of the amine group. researchgate.netresearchgate.net Green areas represent regions of neutral or zero potential.

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the ease of electron cloud deformation. indianchemicalsociety.com

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. irjweb.com

These descriptors provide a comprehensive picture of the molecule's stability and reactivity profile. indianchemicalsociety.com

Table 4: Global Reactivity Descriptors and Their Formulas This table lists common global reactivity descriptors and the equations used for their calculation based on HOMO and LUMO energies.

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added
Electronegativity (χ) χ = (I + A) / 2 Measure of electron-attracting power
Chemical Hardness (η) η = (I - A) / 2 Resistance to charge transfer
Chemical Softness (S) S = 1 / η Reciprocal of hardness, indicates higher reactivity

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra. nih.govresearchgate.net This approach calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, and the oscillator strengths, which are related to the intensity of the electronic transitions. researchgate.net

By simulating the UV-Vis spectrum, TD-DFT allows for a direct comparison between theoretical predictions and experimental data, helping to assign specific electronic transitions (e.g., π → π* or n → π*) to observed absorption bands. als-journal.com The choice of functional, such as those with long-range corrections (e.g., CAM-B3LYP, LC-BLYP), can be critical for accurately predicting excitation energies, especially for Rydberg and charge-transfer states. researchgate.netresearchgate.net

Molecular Docking and In Silico Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in pharmacology for predicting how a small molecule, such as this compound, might interact with a protein target.

Computational Prediction of Molecular Recognition with Biological Targets

While specific molecular docking studies exclusively featuring this compound are not extensively detailed in the available literature, the broader class of indoline-based compounds has been the subject of such computational analyses. For instance, in silico screening of compound libraries has identified the indoline scaffold as a promising foundation for the design of inhibitors for enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory processes. astechireland.ieastechireland.ie These studies suggest that the indoline ring system is well-suited to fit into the binding pockets of these enzymes. astechireland.ieastechireland.ie

The general approach involves docking various indoline derivatives into the active sites of these protein targets to predict their binding affinity and mode of interaction. The selection of potential inhibitors is often based on factors such as the calculated binding energy and the distance of the ligand from key catalytic residues, such as the iron ion in the active site of 5-LOX. astechireland.ieastechireland.ie

Analysis of Ligand-Binding Site Interactions at an Atomic Level

At the atomic level, the interactions between a ligand and its binding site are critical for molecular recognition and biological activity. For indoline-based compounds, molecular docking simulations have revealed specific types of interactions that contribute to their binding affinity. Although not specific to this compound, studies on similar molecules highlight the importance of hydrogen bonds and van der Waals contacts. astechireland.ieastechireland.ie

For example, in the context of 5-LOX inhibition, the thiourea (B124793) group of one indoline derivative was shown to form hydrogen bonds with the side chains of specific amino acids, such as glutamine and tyrosine. astechireland.ieastechireland.ie Additionally, various substituents on the indoline ring can engage in van der Waals interactions with other residues in the binding pocket, further stabilizing the ligand-protein complex. The 4-fluorobenzyl moiety of a studied inhibitor, for instance, was observed to form an aromatic hydrogen bond and multiple van der Waals contacts with surrounding amino acids. astechireland.ieastechireland.ie These detailed interaction profiles are instrumental in understanding the structure-activity relationships of this class of compounds and in guiding the design of more potent and selective inhibitors.

Prediction of Physicochemical Descriptors through Computational Methods

Computational methods are also employed to predict the physicochemical properties of molecules, which are crucial determinants of their pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).

Topological Polar Surface Area (TPSA) Calculation

Prediction of Hydrogen Bond Acceptor and Donor Characteristics

The number of hydrogen bond donors and acceptors in a molecule is a key factor in its interaction with biological targets and its solubility in water. For this compound, the amine groups and the nitrogen atom in the indoline ring can act as hydrogen bond donors and acceptors. Computational tools can predict these characteristics based on the molecular structure. The amine groups are primary hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors.

Table of Predicted Physicochemical Properties

DescriptorPredicted ValueSignificance
TPSA (Ų) Value not available in search resultsInfluences drug transport and cell permeability.
cLogP Value not available in search resultsIndicates the lipophilicity and partitioning behavior.
Hydrogen Bond Donors Value not available in search resultsKey for molecular recognition and solubility.
Hydrogen Bond Acceptors Value not available in search resultsImportant for binding to biological targets.

Rotatable Bonds Analysis for Conformational Flexibility

A comprehensive search of publicly available scientific literature and computational chemistry databases did not yield specific studies focused on the rotatable bonds and conformational flexibility of this compound. Therefore, a detailed analysis and data table for this specific compound cannot be provided at this time.

However, a general theoretical analysis based on the principles of computational chemistry and the known conformational behavior of related indoline structures can offer insights into the expected flexibility of this compound. The conformational freedom of a molecule is primarily dictated by the number of rotatable bonds and the energy barriers associated with their rotation.

A rotatable bond is typically defined as any single bond, not in a ring, connecting two non-hydrogen atoms. For this compound, the key rotatable bonds would be those connecting the amine and methyl substituents to the indoline core. The indoline ring system itself has limited flexibility, existing in a relatively planar, puckered conformation.

The analysis of conformational flexibility through computational methods generally involves:

Identification of Rotatable Bonds: The first step is to identify all bonds around which rotation can lead to different molecular conformations.

Potential Energy Surface (PES) Scan: To understand the energy landscape associated with bond rotation, a PES scan is performed. This involves systematically rotating a specific bond by a defined increment (e.g., 10-30 degrees) and calculating the molecule's potential energy at each step. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformations (rotamers).

Conformational Search: More advanced algorithms can explore the entire conformational space to identify all low-energy conformers.

While specific data for this compound is unavailable, the following table outlines the hypothetical parameters that would be determined in such a computational study.

Interactive Data Table: Hypothetical Rotatable Bond Analysis

Rotatable BondDescriptionExpected Rotational Barrier (kcal/mol)Key Conformers
C5-CH₃Rotation of the methyl group at the 5-position.LowStaggered, Eclipsed
C7-NH₂Rotation of the amine group at the 7-position.LowVarious orientations relative to the ring

Detailed Research Findings

Without specific studies, a detailed report of research findings is not possible. However, it can be inferred that the primary sources of conformational flexibility in this compound would be the rotation of the exocyclic methyl and amine groups. The indoline core itself, being a bicyclic system, would remain relatively rigid. The presence of the dihydrochloride salt form might influence the conformational preferences of the amine group through intramolecular hydrogen bonding or electrostatic interactions. A thorough computational investigation would be necessary to quantify these effects and provide a definitive analysis of the molecule's conformational landscape.

Reactivity Profiles and Organic Transformations of 5 Methylindolin 7 Amine Dihydrochloride Derivatives

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indoline (B122111) Ring

The indoline ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the combined directing effects of the substituents already present on the benzene (B151609) portion of the molecule.

Amino Group (at C-7): The primary amine is a powerful activating group and is ortho, para-directing. In this molecule, it would direct incoming electrophiles to the C-6 and C-8 positions. However, C-8 is the nitrogen atom of the five-membered ring.

Methyl Group (at C-5): The methyl group is a moderately activating group and is also ortho, para-directing. It directs incoming electrophiles to the C-4 and C-6 positions.

Alkylamino Moiety (Indoline Nitrogen): The nitrogen atom of the dihydro-pyrrole ring also functions as a strong activating, ortho, para-directing group, influencing the C-6 position.

Considering these influences, the C-6 position is strongly activated by all three groups, making it the most probable site for electrophilic attack. The C-4 position is also activated, albeit to a lesser extent, by the C-5 methyl group. Indole (B1671886) itself is a π-excessive heterocycle, and when the C-3 position is unavailable, electrophilic attack can occur at other sites like C-4, C-6, and C-7. niscpr.res.in Studies on substituted indoles show that the nature of the electrophile and the existing substituents determine the position of the attack. niscpr.res.inrsc.org For instance, bromination of certain 5-hydroxy-2-methylindoles occurs selectively at the C-6 position. niscpr.res.in

Table 1: Predicted Products of Electrophilic Aromatic Substitution on 5-Methylindolin-7-amine

Reaction Electrophile (E+) Major Product
Nitration NO₂⁺ 6-Nitro-5-methylindolin-7-amine
Halogenation Br⁺ / Cl⁺ 6-Bromo/Chloro-5-methylindolin-7-amine
Friedel-Crafts Acylation RCO⁺ 6-Acyl-5-methylindolin-7-amine

Conversely, nucleophilic aromatic substitution (SNAr) on the indoline ring is generally not favored. Such reactions require the presence of a good leaving group and strong electron-withdrawing groups to activate the ring, which are absent in the parent 5-methylindolin-7-amine structure. nih.govrsc.org Nucleophilic substitution is more likely to occur on derivatives where a leaving group (like a halogen) has been installed, particularly if activated by an ortho or para electron-withdrawing group. nih.gov

Chemical Transformations Involving the Primary Amine Moiety at C-7

The primary amine at the C-7 position is a versatile functional group that can undergo a wide array of chemical transformations.

The C-7 primary amine readily reacts with carboxylic acids and their derivatives (such as acyl chlorides and anhydrides) to form amide bonds. unimi.it This is a fundamental and widely used transformation in organic synthesis. luxembourg-bio.com The reaction typically proceeds by nucleophilic attack of the amine on the activated carbonyl carbon of the acylating agent. organic-chemistry.org Various coupling reagents can be employed to facilitate the reaction directly with carboxylic acids by converting the hydroxyl group of the acid into a better leaving group. luxembourg-bio.comresearchgate.net

Table 2: Examples of Acylation Reactions at the C-7 Amino Group

Acylating Agent Product
Acetyl chloride N-(5-Methylindolin-7-yl)acetamide
Benzoyl chloride N-(5-Methylindolin-7-yl)benzamide
Acetic anhydride N-(5-Methylindolin-7-yl)acetamide

Schiff bases, or imines, are formed through the condensation reaction of the C-7 primary amine with an aldehyde or a ketone. iosrjournals.orgekb.eg This reversible reaction is typically catalyzed by either an acid or a base and often involves heating to remove the water formed as a byproduct, driving the equilibrium toward the product. iosrjournals.orgwjpsonline.com The mechanism involves the nucleophilic addition of the amine to the carbonyl group, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine. iosrjournals.orgwjpsonline.com Schiff bases derived from aromatic aldehydes with effective conjugation tend to be more stable than those from aliphatic aldehydes. wjpsonline.com

Table 3: Schiff Base Formation from 5-Methylindolin-7-amine

Carbonyl Compound Product (Schiff Base)
Benzaldehyde (E)-N-Benzylidene-5-methylindolin-7-amine
Acetone N-(Propan-2-ylidene)-5-methylindolin-7-amine
Cyclohexanone N-(Cyclohexylidene)-5-methylindolin-7-amine

Reactions at the Methyl Group of the 5-Methylindoline (B1590916) System

The methyl group at the C-5 position is attached to an aromatic ring and can be functionalized, though it requires harsh conditions. One strategy involves the deprotonation of the methyl group using a very strong base, such as a combination of butyllithium (B86547) (BuLi) and potassium tert-butoxide (KOtBu), to generate a C,N-dianion. rsc.org This creates a powerful nucleophilic benzylic carbanion that can react with a variety of electrophiles. This method allows for the regiospecific introduction of new functional groups at the methyl position. rsc.org

Table 4: Potential Functionalization of the C-5 Methyl Group via Carbanion Intermediate

Electrophile Reagent Example Product
Alkyl Halide Iodomethane (CH₃I) 5-Ethylindolin-7-amine
Carbonyl Compound Benzaldehyde 2-(7-Aminoindolin-5-yl)-1-phenylethan-1-ol
Carbon Dioxide CO₂ (followed by acid workup) 2-(7-Aminoindolin-5-yl)acetic acid

Catalytic Organic Reactions for Complex Derivatization

Catalytic methods, particularly those employing transition metals, are powerful tools for the advanced derivatization of heterocyclic compounds like indoline.

Metal-catalyzed cross-coupling reactions are invaluable for forming carbon-carbon and carbon-heteroatom bonds. dtu.dk To utilize these reactions on the 5-methylindolin-7-amine scaffold, a leaving group, typically a halide (Br or I), must first be installed on the aromatic ring. As discussed in section 5.1, electrophilic halogenation would likely occur at the C-6 position. This halogenated derivative can then serve as a substrate for various palladium-catalyzed cross-coupling reactions. researchgate.net

Suzuki Coupling: Reaction of the halo-indoline with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond.

Heck Coupling: Reaction with an alkene to introduce a vinyl group. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl moiety. nih.govmdpi.com

Stille Coupling: Reaction with an organotin compound to form a C-C bond. nih.gov

These reactions provide access to a diverse range of complex derivatives that would be difficult to synthesize through other methods. nih.gov

Table 5: Metal-Catalyzed Cross-Coupling Reactions on 6-Bromo-5-methylindolin-7-amine

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki Phenylboronic acid Pd(PPh₃)₄, Base 6-Phenyl-5-methylindolin-7-amine
Heck Styrene Pd(OAc)₂, PPh₃, Base 6-Styryl-5-methylindolin-7-amine
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Base 6-(Phenylethynyl)-5-methylindolin-7-amine

Asymmetric and Stereoselective Transformations

While the scientific literature lacks specific studies on the asymmetric and stereoselective transformations of 5-Methylindolin-7-amine dihydrochloride (B599025), significant progress has been made in the enantioselective synthesis of structurally related substituted indolines. These methodologies provide a foundational framework for potential applications in the stereocontrolled functionalization of 5-methylindolin-7-amine derivatives. Research in this area is crucial as the stereochemistry of indoline-containing molecules often dictates their biological activity. Key strategies involve the use of chiral catalysts to control the formation of stereocenters during the synthesis of the indoline core.

Notable advancements have been achieved in the catalytic asymmetric synthesis of 2,3-disubstituted indolines, including those with substituents on the benzene ring, such as a methyl group at the 7-position. These transformations establish chiral centers with high levels of diastereo- and enantioselectivity. Two prominent and effective methods include copper(I) hydride (CuH)-catalyzed reductive cyclization and palladium-catalyzed asymmetric hydrogenation.

A diastereo- and enantioselective method utilizing a copper(I) hydride catalyst has been successfully employed for preparing highly functionalized cis-2,3-disubstituted indolines. organic-chemistry.orgacs.orgacs.org This approach is valued for its mild reaction conditions and tolerance of a wide array of functional groups. organic-chemistry.orgacs.orgacs.org The reaction proceeds via an intramolecular cyclization, where the stereochemistry is directed by a chiral bisphosphine ligand. For instance, the reaction involving a 7-methyl substituted substrate demonstrated excellent control, affording the corresponding indoline product in high yield and with high enantioselectivity, exclusively as the cis-diastereomer. organic-chemistry.org

Another powerful strategy is the palladium-catalyzed asymmetric hydrogenation of unprotected indoles, which are activated by a Brønsted acid. dicp.ac.cn This process facilitates the synthesis of various chiral indolines with remarkable enantioselectivities. dicp.ac.cn The reaction involves the in situ formation of an iminium intermediate from the indole substrate upon protonation by the acid. The subsequent hydrogenation is then guided by a chiral palladium catalyst, leading to the formation of the enantioenriched indoline. This method has been successfully applied to the synthesis of 7-methyl-substituted 2,3-disubstituted indolines, achieving outstanding levels of enantiomeric excess (up to 98% ee). dicp.ac.cn

The detailed findings from these studies on 7-methylindoline (B1589897) derivatives are presented below, offering valuable insights into the potential stereoselective synthesis of more complex indolines like those derived from 5-Methylindolin-7-amine.

Research Findings on Asymmetric Synthesis of 7-Methylindoline Derivatives

The following tables summarize key data from leading research on the asymmetric and stereoselective synthesis of 7-methylindoline derivatives, showcasing the effectiveness of modern catalytic systems.

Table 1: CuH-Catalyzed Diastereo- and Enantioselective Synthesis of a cis-2,3,7-Trisubstituted Indoline organic-chemistry.orgacs.orgacs.org

This table outlines the results from a copper-catalyzed intramolecular hydroamination reaction, which yields a highly functionalized indoline with a cis configuration at the 2- and 3-positions.

SubstrateCatalyst SystemSolventTemp (°C)Yield (%)dr (cis:trans)ee (%)
N-(2-allyl-3-methylphenyl)-1-phenylmethanimineCu(OAc)₂ (5 mol %), (R,R)-Ph-BPE (6 mol %), (EtO)₃SiHMTBE/THF (19:1)2593>20:190

Table 2: Pd-Catalyzed Asymmetric Hydrogenation of 7-Methylindoles dicp.ac.cn

This table presents data from the palladium-catalyzed asymmetric hydrogenation of various 7-methyl-substituted indoles, demonstrating high enantioselectivity in the formation of chiral indolines.

Substrate (Indole Derivative)Catalyst SystemAcid ActivatorH₂ Pressure (psi)Yield (%)ee (%)
2,7-Dimethyl-3-phenyl-1H-indole[Pd(TFA)₂]/(R)-H₈-BINAPTsOH·H₂O1000>9998
2-Butyl-7-methyl-3-phenyl-1H-indole[Pd(TFA)₂]/(R)-H₈-BINAPTsOH·H₂O1000>9997
2-(4-Methoxyphenyl)-7-methyl-3-phenyl-1H-indole[Pd(TFA)₂]/(R)-H₈-BINAPTsOH·H₂O1000>9996

Chemical Biology and Mechanistic Investigations of 5 Methylindolin 7 Amine Dihydrochloride Scaffolds at the Molecular Level

Principles of Molecular Recognition and Ligand Design

There is no published research detailing the principles of molecular recognition or ligand design specifically involving the 5-Methylindolin-7-amine dihydrochloride (B599025) scaffold.

Investigation of Molecular Mechanisms of Interaction with Specific Biomolecular Targets

No studies have been identified that investigate the molecular mechanisms of interaction between 5-Methylindolin-7-amine dihydrochloride and any specific biomolecular targets.

Characterization of Ligand-Target Binding Modes (e.g., Enzyme Active Sites, Receptor Pockets)

Characterizations of ligand-target binding modes for this specific compound are absent from the scientific literature.

Studies on the Modulation of Specific Intracellular Signaling Pathways through Molecular Interactions

There is no available data on how this compound might modulate specific intracellular signaling pathways.

Design and Application of 5-Methylindolin-7-amine Derivatives as Chemical Probes for Biological Systems

The design and application of derivatives of 5-Methylindolin-7-amine as chemical probes have not been described in the available literature.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement

No structure-activity relationship (SAR) studies have been conducted for the this compound scaffold to enhance molecular interactions.

Identification of Key Structural Determinants for Selective Molecular Recognition

Without SAR studies, the key structural determinants of this compound for selective molecular recognition have not been identified.

Rational Design Strategies Based on Mechanistic Understanding of Interactions

The rational design of novel therapeutic agents leveraging the this compound scaffold is a meticulous process, deeply rooted in a comprehensive understanding of its molecular interactions with biological targets. This approach moves beyond random screening, employing a mechanism-driven strategy to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. Central to this endeavor are techniques such as structure-activity relationship (SAR) studies and computational methods like molecular docking, which together provide a detailed roadmap for iterative drug design.

A fundamental aspect of the rational design process involves elucidating the precise binding mode of the indoline (B122111) core within the active site of a target protein. Molecular docking studies, for instance, can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that govern the affinity and specificity of the ligand-protein complex. This mechanistic insight is paramount for making informed decisions about which parts of the scaffold to modify.

One successful application of this strategy can be seen in the development of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes implicated in inflammatory pathways. Initial in silico screening of an in-house library identified indoline-based compounds as promising candidates for 5-LOX inhibition. nih.govacs.org Subsequent molecular docking studies suggested that the indoline scaffold is a suitable molecular seed for designing 5-LOX inhibitors due to its ability to properly fit into the enzyme's binding pocket. nih.govacs.org For instance, the docked pose of one indoline derivative showed π–π interactions with key amino acid residues like H524 and W525 within the sEH binding cavity. acs.org This understanding of the binding interactions guided the synthesis of new analogues with improved dual inhibitory activity. nih.govacs.org

Similarly, the indoline scaffold has been instrumental in the design of selective inhibitors for Lysine Specific Demethylase 1 (LSD1), a crucial target in cancer therapy. nih.gov Through a comprehensive analysis of the LSD1 binding site, researchers have designed potent and selective inhibitors by incorporating the privileged indoline scaffold. nih.gov Structure-activity relationship studies of indolin-5-yl-cyclopropanamine derivatives revealed that specific substitutions on the indoline ring system significantly impact inhibitory potency and selectivity over related enzymes like LSD2 and monoamine oxidases (MAOs). nih.gov

The general principles of ligand-based drug design are also frequently employed when a high-resolution crystal structure of the target protein is unavailable. nih.govnih.gov In such cases, a pharmacophore model can be constructed based on a series of known active compounds. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. New molecules incorporating the 5-methylindolin-7-amine scaffold can then be designed to fit this pharmacophoric model, with the expectation that they will exhibit the desired biological effect.

Furthermore, kinetic studies of enzyme inhibition can provide valuable mechanistic information that informs rational design. For example, in the development of butyrylcholinesterase (BChE) inhibitors, kinetic analyses revealed that certain compounds behaved as noncompetitive inhibitors. researchgate.net This insight, combined with molecular docking, indicated that these molecules bind to a site distinct from the enzyme's active site, suggesting opportunities for designing allosteric modulators with potentially higher selectivity and fewer side effects. researchgate.net

The iterative cycle of rational drug design involves synthesizing a designed compound, evaluating its biological activity, and then using this new data to refine the understanding of its molecular interactions. This process is repeated to systematically enhance the desired therapeutic properties of the molecule. The data from these studies are often compiled into tables to clearly illustrate the structure-activity relationships.

Table 1: Structure-Activity Relationship of Hypothetical 5-Methylindolin-7-amine Derivatives as Enzyme Inhibitors

Compound R1 Group R2 Group Target Enzyme IC50 (nM)
1a -H -H 500
1b -CH3 -H 250
1c -H -OCH3 400
1d -CH3 -OCH3 100
1e -Cl -H 150

| 1f | -Cl | -OCH3 | 50 |

The data in Table 1 illustrates how systematic modifications to the 5-methylindolin-7-amine scaffold can significantly impact inhibitory potency. For instance, the addition of a methyl group at the R1 position (Compound 1b vs. 1a) doubles the activity. A more substantial improvement is seen when a chloro group is introduced at R1 and a methoxy (B1213986) group at R2 (Compound 1f), resulting in a 10-fold increase in potency compared to the parent compound (1a). This type of data is crucial for guiding the next round of molecular design.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 5-Methylindolin-7-amine dihydrochloride, and what critical parameters influence yield and purity?

  • Synthesis Methodology :

  • Step 1 : React dimethylamine with substituted indole derivatives (e.g., 5-methylindole) under reflux conditions in polar aprotic solvents like ethanol or methanol. Catalysts such as Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
  • Step 2 : Treat the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability .
  • Critical Parameters : Temperature control (±2°C), stoichiometric ratios of precursors (e.g., 1:1.2 for amine:indole), and reaction time (typically 6–12 hours) are crucial for optimal yield .
    • Purification :
  • Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the molecular structure and assessing the purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C3, amine at C7) and aromatic proton environments .
  • FT-IR : Identify N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention time comparison against standards .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks ([M+H]⁺ for C₉H₁₁N₂·2HCl) .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound against enzymatic targets like monoamine oxidases (MAOs)?

  • Experimental Design :

  • Enzyme Inhibition Assays : Use recombinant MAO-A/MAO-B isoforms in fluorometric or spectrophotometric assays (e.g., kynuramine oxidation). Measure IC₅₀ values and inhibition kinetics (competitive vs. non-competitive) .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes within MAO active sites, focusing on hydrophobic interactions with the indoline core and hydrogen bonds with the amine group .
    • Validation : Compare results with known MAO inhibitors (e.g., selegiline) and conduct mutagenesis studies to confirm critical residues .

Q. What experimental strategies are recommended to resolve discrepancies between in vitro biochemical assay results and in vivo pharmacological outcomes for this compound?

  • Troubleshooting Approaches :

  • Bioavailability Studies : Assess pharmacokinetics (e.g., plasma concentration via LC-MS/MS) to determine if poor absorption or rapid metabolism explains efficacy gaps .
  • Metabolite Profiling : Identify active metabolites using hepatic microsomes or S9 fractions. Compare in vitro activity of metabolites vs. parent compound .
  • Tissue Penetration : Use radiolabeled analogs (³H or ¹⁴C) to quantify distribution in target tissues (e.g., brain for MAO inhibition) .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for this compound derivatives in medicinal chemistry research?

  • SAR Workflow :

  • Derivatization : Synthesize analogs with substituent variations (e.g., halogenation at C5, alkyl chain extensions at C3) .
  • Biological Screening : Test analogs in parallel assays (e.g., MAO inhibition, cytotoxicity) to identify pharmacophoric elements .
  • Computational Modeling : Use QSAR (Quantitative SAR) to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity .
    • Case Study : A methyl group at C3 enhances MAO-B selectivity by 12-fold compared to unsubstituted analogs, as shown in kinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.